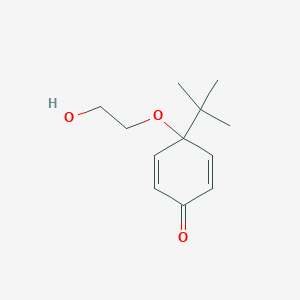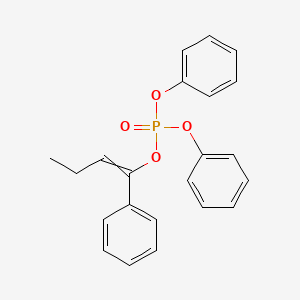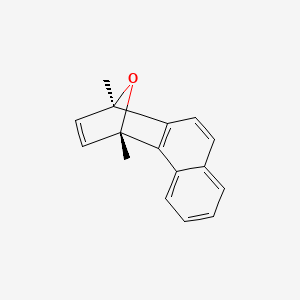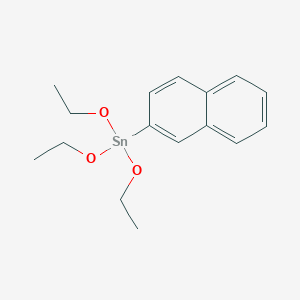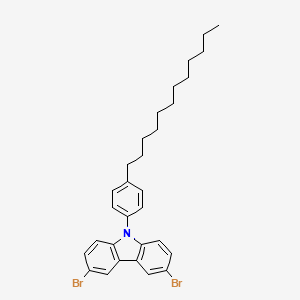
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties. This particular compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 4-dodecylphenyl group attached to the nitrogen atom of the carbazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The next step is the alkylation of the brominated carbazole with 4-dodecylphenyl bromide. This reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine (Br2) or iodine (I2) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in sulfuric acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Oxidation Products: Oxidized carbazole derivatives with altered electronic properties.
Reduction Products: Reduced carbazole derivatives with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole depends on its specific application. In organic electronics, its role is primarily based on its ability to transport charge and emit light. The presence of bromine atoms and the dodecylphenyl group influences its electronic properties, enhancing its performance in devices. In medicinal chemistry, the compound’s mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the dodecylphenyl group, resulting in different solubility and electronic properties.
9-(4-Dodecylphenyl)-9H-carbazole:
3,6-Dichloro-9-(4-dodecylphenyl)-9H-carbazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical reactivity.
Uniqueness
3,6-Dibromo-9-(4-dodecylphenyl)-9H-carbazole is unique due to the combination of bromine atoms and the dodecylphenyl group. This combination imparts specific electronic properties, making it particularly useful in organic electronics and materials science. The presence of bromine atoms allows for further functionalization through substitution reactions, while the dodecylphenyl group enhances solubility and processability.
Propiedades
Número CAS |
917773-30-9 |
|---|---|
Fórmula molecular |
C30H35Br2N |
Peso molecular |
569.4 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(4-dodecylphenyl)carbazole |
InChI |
InChI=1S/C30H35Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-17-26(18-14-23)33-29-19-15-24(31)21-27(29)28-22-25(32)16-20-30(28)33/h13-22H,2-12H2,1H3 |
Clave InChI |
CEDZZXWDBNAZCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


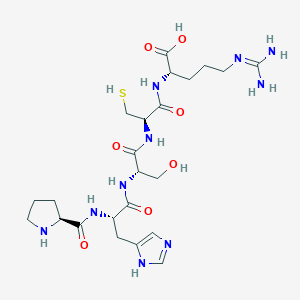


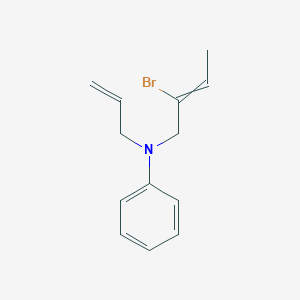
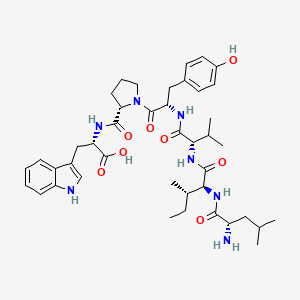
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
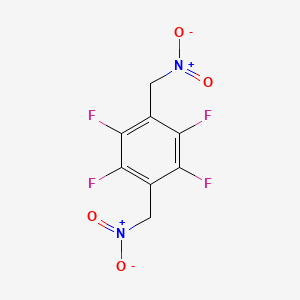
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
